6-Methyl-8-(trifluoromethoxy)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
6-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-7-5-8-3-2-4-15-10(8)9(6-7)16-11(12,13)14/h2-6H,1H3 |
InChI Key |
FNNUMEXLOQVLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 8 Trifluoromethoxy Quinoline and Analogous Functionalized Quinolines
Retrosynthetic Analysis and Key Precursors for 6-Methyl-8-(trifluoromethoxy)quinoline Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgucoz.com For this compound, the analysis primarily involves disconnections of the bonds forming the pyridine (B92270) ring of the quinoline (B57606) system.
Classic quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, construct the heterocyclic ring by reacting an aniline (B41778) derivative with a three-carbon electrophilic component. iipseries.orgactascientific.com Applying this logic, the most direct retrosynthetic disconnection of the target molecule breaks the N1-C2 and C4-C4a bonds. This approach identifies a substituted aniline and a three-carbon carbonyl compound as the primary synthons.
The key precursor is a specifically substituted aniline: 4-methyl-2-(trifluoromethoxy)aniline . In this precursor, the 4-methyl group corresponds to the final C-6 methyl substituent on the quinoline ring, and the 2-(trifluoromethoxy) group corresponds to the C-8 substituent. The second key precursor is a C3 synthon, typically an α,β-unsaturated aldehyde or ketone, such as acrolein, which can be generated in situ from glycerol (B35011) in the Skraup synthesis. iipseries.org
The primary synthetic challenge, therefore, shifts from the quinoline ring formation itself to the efficient synthesis of the highly functionalized aniline precursor, 4-methyl-2-(trifluoromethoxy)aniline. This requires methods for the regioselective introduction of both a methyl group and a trifluoromethoxy group onto an aniline core.
| Precursor Name | Structure | Role in Synthesis |
| 4-Methyl-2-(trifluoromethoxy)aniline | ![]() | Provides the benzene (B151609) ring and nitrogen atom, along with the C-6 methyl and C-8 trifluoromethoxy substituents. |
| Acrolein (or its equivalent, e.g., glycerol) | ![]() | Provides the three-carbon unit (C2, C3, C4) to complete the pyridine ring of the quinoline. |
Established and Emerging Synthetic Strategies for Quinoline Ring Formation
The construction of the quinoline ring is a well-explored area of organic chemistry, with numerous methods developed over the past century. mdpi.com These strategies can be broadly categorized into classical cyclization reactions and modern metal-catalyzed approaches.
Several named reactions provide reliable pathways to the quinoline skeleton through the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions. iipseries.orgnih.gov These methods are distinguished by the nature of the carbonyl partner and the reaction conditions.
Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). iipseries.org The reaction proceeds via the in situ formation of acrolein.
Doebner-von Miller Reaction: A more general method that uses α,β-unsaturated aldehydes or ketones in place of glycerol, typically catalyzed by a Lewis or Brønsted acid. iipseries.org
Combes Synthesis: This reaction forms 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions. iipseries.org
Friedländer Annulation: This highly versatile synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or other activating group. mdpi.comnih.gov
Pfitzinger Reaction: Isatin is condensed with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. iipseries.org
| Reaction Name | Aniline Component | Carbonyl Component | Key Reagents/Conditions |
| Skraup Synthesis iipseries.org | Aniline | Glycerol (forms acrolein) | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) |
| Doebner-von Miller iipseries.org | Aniline | α,β-Unsaturated Aldehyde/Ketone | Acid (e.g., HCl, ZnCl₂) |
| Combes Synthesis iipseries.org | Aniline | β-Diketone | Acid (e.g., H₂SO₄) |
| Friedländer Annulation mdpi.com | 2-Aminoaryl Aldehyde or Ketone | Compound with α-Methylene Group | Acid or Base Catalysis |
| Pfitzinger Reaction iipseries.org | Isatin (as aniline precursor) | Carbonyl Compound | Base (e.g., KOH) |
Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that offer milder conditions, improved functional group tolerance, and novel pathways for quinoline synthesis. ias.ac.in These methods often rely on the activation of C-H or C-X bonds to construct the heterocyclic ring.
Palladium-Catalyzed Annulation: These strategies are numerous and include the coupling of o-haloanilines with alkynes or the oxidative annulation of anilines with allyl alcohols. mdpi.comias.ac.inorganic-chemistry.org For instance, a domino reaction involving the Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, followed by cyclization, yields quinoline derivatives. ias.ac.in
Rhodium-Catalyzed Synthesis: Rhodium catalysts can facilitate the cyclization of anilines with alkynes through ortho-C–H bond activation, using formic acid as a C1 synthon. mdpi.com
Copper-Catalyzed Synthesis: Copper catalysts are effective for the [3+2+1] annulation of anthranils and phenylacetaldehydes or the decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. mdpi.comorganic-chemistry.org
Cobalt-Catalyzed Cyclization: Readily available cobalt salts can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines under mild, one-pot conditions. organic-chemistry.org
Nickel-Catalyzed Reactions: Nickel catalysis can be used for the cyclization of 2-iodoanilines with ynones or for cross-coupling reactions involving N-acyliminium ions derived from quinolines. rsc.orgrsc.org
| Metal Catalyst | General Reaction Type | Reactant Examples | Reference |
| Palladium (Pd) | Aerobic Oxidative Cyclization | 2-Ethynylanilines, Isocyanides | ias.ac.in |
| Rhodium (Rh) | C-H Activation/Cyclization | Aniline derivatives, Alkynyl esters | mdpi.com |
| Copper (Cu) | Decarboxylative Cascade | Aryl aldehydes, Anilines, Acrylic acid | organic-chemistry.org |
| Cobalt (Co) | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Ketones | organic-chemistry.org |
| Nickel (Ni) | Cross-Coupling/Cyclization | 2-Iodoanilines, Ynones | rsc.org |
Regioselective Introduction of Methyl Groups into the Quinoline Nucleus at C-6
The most direct and widely practiced strategy for synthesizing a C-6 methylated quinoline is to begin with a precursor that already contains the methyl group at the correct position. For the target molecule, this involves using a 4-methylaniline (p-toluidine) derivative as the starting material. iipseries.org In classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, the substitution pattern of the aniline is retained in the final product, with the substituent at the para position (C-4) of the aniline becoming the C-6 substituent of the quinoline.
Direct C-H methylation of a pre-formed quinoline ring at the C-6 position is significantly more challenging. Transition metal-catalyzed C-H functionalization of quinolines typically shows high regioselectivity for other positions, such as C-2, C-5, or C-8, dictated by the electronic properties of the ring and the directing ability of existing substituents or coordinating groups. mdpi.comrsc.orgnih.gov For example, Rh(III)-catalyzed methylation of 8-methylquinolines occurs selectively at the C(sp³)–H bond of the existing methyl group, not on the aromatic ring. acs.orgresearchgate.net Therefore, incorporating the methyl group via the aniline precursor remains the most synthetically viable approach.
Strategies for Ortho-Trifluoromethoxylation of Aromatic Systems and Subsequent Quinoline Annulation
The introduction of the trifluoromethoxy (-OCF₃) group at the C-8 position of the quinoline requires the ortho-trifluoromethoxylation of the aniline precursor, 4-methylaniline. The -OCF₃ group is a valuable substituent in medicinal chemistry, but its installation can be challenging.
The installation of the trifluoromethoxy group onto the aniline precursor, which ultimately becomes the C-8 substituent, can be achieved through several methods.
Indirect Methods: An indirect approach could involve the synthesis of 2-amino-4-methylphenol (B1222752) as an intermediate. sigmaaldrich.comdrugbank.com The phenolic hydroxyl group could then be converted to the trifluoromethoxy group. However, this transformation is not trivial and often requires harsh conditions or specialized reagents.
Direct Methods: More recent and efficient methods focus on the direct introduction of the -OCF₃ group onto an aniline derivative. A powerful, user-friendly protocol for the ortho-trifluoromethoxylation of anilines has been developed that proceeds through a two-step sequence. nih.govjove.com
N-Aryl-N-hydroxyacetamide Formation and O-Trifluoromethylation: The starting aniline (e.g., 4-methylaniline) is first acetylated and then N-hydroxylated. The resulting N-hydroxyacetamide is then treated with an electrophilic trifluoromethylating agent, such as Togni reagent II, to form an N-(trifluoromethoxy)acetamido intermediate.
Thermally Induced Migration: Upon heating, this intermediate undergoes an intramolecular rearrangement, migrating the -OCF₃ group to the sterically accessible ortho position on the aromatic ring to yield the desired ortho-trifluoromethoxylated product. nih.govjove.com
Visible-light-mediated photoredox catalysis has also emerged as a strategy for the ortho-C–H trifluoromethylation of aniline derivatives using reagents like CF₃SO₂Na, although this introduces a -CF₃ group, not an -OCF₃ group. acs.orgacs.org
| Method | Key Steps | Reagents | Advantages | Disadvantages | Reference |
| Indirect (via Phenol) | 1. Synthesis of 2-aminophenol (B121084) derivative. 2. Conversion of -OH to -OCF₃. | e.g., 2-Amino-4-methylphenol; various trifluoromethoxylating agents. | Utilizes known phenol (B47542) chemistry. | Conversion can be low-yielding or require harsh conditions. | sigmaaldrich.com |
| Direct (Rearrangement) | 1. N-hydroxylation of acetanilide. 2. O-Trifluoromethylation. 3. Thermal rearrangement. | Togni Reagent II, Cs₂CO₃ | High regioselectivity for ortho position, operationally simple. | Multi-step sequence. | nih.govjove.com |
Once the key precursor, 4-methyl-2-(trifluoromethoxy)aniline, is synthesized, it can be subjected to one of the established quinoline-forming reactions described in section 2.2 to complete the synthesis of this compound.
Incorporation of Trifluoromethyl and Trifluoromethoxy Moieties in Related Quinoline Synthesis
The introduction of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups into the quinoline framework is a key strategy for modulating the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability. researchgate.net The synthesis of quinolines bearing these fluorinated substituents often involves the use of specialized building blocks or direct fluorination techniques.
The construction of trifluoromethylated quinolines can be achieved through various annulation strategies using trifluoromethyl-containing starting materials. researchgate.net For instance, 2-trifluoromethylquinolines can be synthesized via a heating-induced desulfurization annulation of CF3-imidoyl sulfoxonium ylides with isothiocyanates under metal- and additive-free conditions. researchgate.net Another approach involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF3-enones. A subsequent reduction of the nitro group promotes intramolecular cyclization to yield 2-CF3-3-arylquinolines. rsc.org A one-pot version of this procedure allows for the direct synthesis of these trifluoromethylated quinolines from the corresponding enamines or haloalkenes. rsc.org
The Conrad-Limpach condensation is another powerful method, as demonstrated in the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol. This reaction involves the condensation of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at elevated temperatures, affording the product in high yield. chemicalbook.com Similarly, proline potassium salt has been shown to be an effective catalyst for the Friedländer annulation of substituted 2-trifluoroacetyl anilines with carbonyl compounds to produce 4-trifluoromethyl-substituted quinolines under mild conditions. researchgate.net
The trifluoromethoxy group (OCF3) is often considered a "pseudo-halogen" due to its electron-withdrawing nature and high lipophilicity. mdpi.com Its incorporation can be more challenging. Strategies often rely on the synthesis of a precursor aniline, such as 4-(trifluoromethoxy)aniline, which can then undergo classical quinoline syntheses like the Doebner-von Miller or Combes reactions. The stability of the OCF3 group is a critical consideration during synthesis; for example, in pyridine systems, a 4-OCF3 group has been shown to be less stable than those at the 2- or 3-positions under certain conditions. mdpi.com Direct trifluoromethoxylation of a pre-formed quinoline ring represents an alternative, though less common, strategy. The presence of these fluorinated groups is crucial, as they can significantly enhance the biological and material properties of the quinoline derivatives. researchgate.net
Table 1: Selected Methods for Synthesizing Trifluoromethyl-Substituted Quinolines
| Method | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Heating-Induced Desulfurization Annulation | CF3-imidoyl sulfoxonium ylides, isothiocyanates | 2-Trifluoromethyl-4-aminoquinolines | researchgate.net |
| Enamine-Based Cyclization | α-CF3-enamines, 2-nitrobenzaldehydes | 2-CF3-3-arylquinolines | rsc.org |
| Conrad-Limpach Condensation | 2-Trifluoromethylaniline, ethyl 4,4,4-trifluoroacetoacetate | 2,8-Bis(trifluoromethyl)-4-quinolinol | chemicalbook.com |
| Friedländer Annulation | 2-Trifluoroacetyl anilines, carbonyl compounds, proline potassium salt | 4-Trifluoromethyl-substituted quinolines | researchgate.net |
Multicomponent Reaction (MCR) Strategies for Complex Quinoline Architectures
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains significant portions of all starting materials. rsc.orgnih.gov These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate complex molecular scaffolds from simple precursors. nih.govrsc.org In the context of quinoline synthesis, MCRs provide a powerful tool for creating diverse and polysubstituted architectures. rsc.orgrsc.org
Several classic and modern MCRs have been adapted for quinoline synthesis:
Povarov Reaction: This reaction typically involves the [4+2] cycloaddition of an aniline, an aldehyde, and an activated alkene. nih.govresearchgate.net It is a highly versatile method for producing complex tetrahydroquinolines, which can then be oxidized to the corresponding quinolines using reagents like manganese dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds (which can be formed in situ from aldehydes or ketones) reacting with anilines in the presence of an acid catalyst.
Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a convergent and often high-yielding route to substituted quinolines.
These MCRs enable the incorporation of a wide range of functional groups and substitution patterns, making them invaluable for creating libraries of quinoline derivatives. rsc.org For example, a manganese-catalyzed sequential MCR has been developed to synthesize novel quinoline-based azafluorenes. nih.gov The convergence and exploratory power of MCRs facilitate the straightforward synthesis of scaffolds that would be difficult to access through traditional multistep sequences. nih.gov
Table 2: Overview of Multicomponent Reactions for Quinoline Synthesis
| Reaction Name | Typical Components | Primary Product | Key Features | Reference |
|---|---|---|---|---|
| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Tetrahydroquinolines (oxidizable to quinolines) | [4+2] cycloaddition; high stereochemical complexity. | nih.govresearchgate.net |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene ketone | Substituted Quinolines | Convergent; often high yields. | researchgate.net |
| Acid-mediated Tandem Synthesis | Aryl amines, Pyrazolones | Pyrazolo[4,3-c]quinolines | One-pot tandem process without transition metals. | rsc.org |
Innovations in Sustainable Quinoline Synthesis: Green Chemistry Principles and Technologies
Traditional methods for synthesizing quinolines, such as the Skraup or Combes reactions, often rely on harsh conditions, including high temperatures and the use of hazardous reagents like concentrated sulfuric acid, leading to significant environmental concerns and waste generation. nih.govnih.gov In response, the field of green chemistry has driven the development of more sustainable and eco-friendly synthetic protocols. researchgate.netijpsjournal.com
Key innovations in green quinoline synthesis focus on several principles:
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as energy-efficient techniques that can dramatically reduce reaction times, minimize side product formation, and often increase yields compared to conventional heating. researchgate.netresearchgate.net
Benign Catalysts and Solvents: There is a move away from stoichiometric amounts of corrosive acids towards the use of recyclable and biodegradable catalysts. researchgate.net Examples include L-proline and formic acid, which have been successfully used to catalyze quinoline synthesis under milder conditions. researchgate.netijpsjournal.com Water and polyethylene (B3416737) glycol (PEG) are increasingly used as green solvent alternatives to volatile organic compounds. nih.govacs.org
Nanocatalysis: The use of metal nanoparticle catalysts offers a potent and effective technique for quinoline synthesis, providing excellent atom efficiency. nih.gov These catalysts are often recoverable and can be reused multiple times without a significant loss of activity, aligning with green chemistry principles. nih.gov
Metal-Free Reactions: To avoid the cost and potential toxicity of transition-metal catalysts, metal-free synthetic routes are being developed. One such strategy involves the functionalization of C(sp3)–H bonds and tandem cyclization of starting materials like 2-styrylanilines, offering an environmentally friendly pathway to valuable quinolines. acs.orgnih.gov
These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing functionalized quinolines. researchgate.netijpsjournal.com
Table 3: Comparison of Traditional and Green Synthesis Approaches for Quinolines
| Aspect | Traditional Methods (e.g., Skraup, Combes) | Green Chemistry Methods | Reference |
|---|---|---|---|
| Energy Source | High-temperature conventional heating | Microwave irradiation, Ultrasound | nih.govresearchgate.net |
| Solvents | Volatile organic compounds, concentrated acids | Water, PEG, solvent-free conditions | nih.govacs.org |
| Catalysts | Stoichiometric strong acids (e.g., H₂SO₄) | Biodegradable catalysts (L-proline), reusable nanocatalysts, metal-free systems | nih.govresearchgate.netnih.gov |
| Efficiency | Long reaction times, often lower yields | Shorter reaction times, often higher yields | researchgate.netresearchgate.net |
| Environmental Impact | Generation of hazardous waste, high energy consumption | Reduced waste, lower energy consumption, use of safer substances | nih.govijpsjournal.com |
Structure Activity Relationship Sar Studies Pertaining to 6 Methyl 8 Trifluoromethoxy Quinoline
Fundamental Principles Governing SAR in Quinoline (B57606) Derivatives
The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. nih.gov The quinoline nucleus, an amalgamation of a benzene (B151609) and a pyridine (B92270) ring, offers multiple sites for substitution, each capable of modulating the compound's physicochemical properties and its interaction with biological targets. biointerfaceresearch.comnih.gov Key structural features that are often manipulated in SAR studies include the introduction of electron-donating or electron-withdrawing groups, modification of lipophilicity, and alteration of steric bulk. nih.govnih.gov
Systematic Investigation of Methyl Group Substitution on Quinoline Biological Activities
The introduction of a methyl group, a seemingly simple alkyl substituent, can have profound effects on the biological activity of quinoline derivatives. biointerfaceresearch.comnih.gov Its influence extends to altering the molecule's steric profile, lipophilicity, and electronic properties, thereby affecting its binding to target proteins and its metabolic stability. nih.gov
The position of the methyl group on the quinoline ring is a critical determinant of its effect on biological activity. biointerfaceresearch.com For instance, in some series of anticancer compounds, methyl substitution at the C-5 position has been shown to yield more potent activity compared to C-6 substituted derivatives. biointerfaceresearch.com In other cases, such as certain kinase inhibitors, an 8-methyl substituent is considered. nih.gov The differential effects are due to the varied steric and electronic environments at each position of the quinoline ring, which in turn dictate the possible interactions with specific biological targets. The table below summarizes the general impact of methyl substitution at various positions on the quinoline ring based on literature findings.
| Position of Methyl Group | General Impact on Biological Activity | Reference |
| C-2 | Can influence catalytic activity in certain reactions. | nih.gov |
| C-5 | In some anticancer derivatives, shows more potent activity than C-6 substitution. | biointerfaceresearch.com |
| C-6 | Can be less effective than other substituents like methoxy (B1213986) or benzyloxy for certain enzyme inhibitions. | nih.gov |
| C-8 | Utilized in the design of some kinase inhibitors and can be a site for further functionalization. | nih.govresearchgate.net |
Detailed SAR of Trifluoromethoxy and Trifluoromethyl Moieties in Quinoline Frameworks
Fluorinated groups, particularly trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), are of significant interest in medicinal chemistry due to their unique properties. beilstein-journals.org The trifluoromethoxy group is one of the most lipophilic substituents and possesses strong electron-withdrawing characteristics, which can profoundly alter a molecule's ADME profile and target interactions. nih.gov
The trifluoromethoxy group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. nih.gov This electronic pull can influence the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds. Sterically, the trifluoromethoxy group is larger than a methoxy group and can influence the conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, causing steric hindrance that prevents binding to a target. The combination of increased lipophilicity and strong electron-withdrawing properties makes the trifluoromethoxy group a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of quinoline-based drug candidates. nih.gov
The following table outlines the key properties of the trifluoromethoxy group and their general implications for the biological activity of quinoline derivatives.
| Property of Trifluoromethoxy Group | Implication for Quinoline Activity | Reference |
| High Lipophilicity | Enhances membrane permeability and can improve oral bioavailability. | nih.gov |
| Strong Electron-Withdrawing Nature | Modulates the pKa of the quinoline nitrogen and influences electronic interactions with targets. | nih.gov |
| Steric Bulk | Can influence molecular conformation and may lead to selective binding or steric hindrance. | beilstein-journals.org |
| Metabolic Stability | The C-F bonds are highly stable, often leading to increased metabolic stability of the compound. | beilstein-journals.org |
Concerted Effects of 6-Methyl and 8-Trifluoromethoxy Substituents on Target Engagement and Biological Response
The biological activity of a molecule is intricately linked to its ability to bind to a specific biological target, such as a receptor or an enzyme. The nature and position of substituents on the quinoline ring of 6-Methyl-8-(trifluoromethoxy)quinoline play a crucial role in defining its target engagement and subsequent biological response. The 6-methyl group and the 8-trifluoromethoxy group, through a combination of electronic and steric contributions, are thought to work in concert to optimize these interactions.
In contrast, the 8-trifluoromethoxy group (-OCF3) is a strongly electron-withdrawing and highly lipophilic substituent. The trifluoromethoxy group is known to significantly impact a molecule's metabolic stability and membrane permeability. nih.gov Its electron-withdrawing nature can modulate the pKa of the quinoline nitrogen, influencing its ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions. The bulkiness of the -OCF3 group can also impose conformational constraints on the molecule, potentially locking it into a bioactive conformation that is favorable for target binding.
Comparative SAR Analysis with Related Halogenated and Alkoxy-Substituted Quinoline Compounds
To understand the unique contribution of the 6-methyl and 8-trifluoromethoxy substitution pattern, it is instructive to compare its hypothetical activity with that of other quinoline derivatives bearing different halogenated and alkoxy substituents at positions 6 and 8. While direct experimental data for this compound is lacking, we can extrapolate potential SAR trends based on known effects of similar substituents in other quinoline series.
In many quinoline-based therapeutic agents, the nature of the substituent at position 6 and 8 has a profound impact on activity. For instance, in the context of antiviral research against Enterovirus D68, it was observed that different substituents at the 6-position of the quinoline core played a crucial role in the structure-activity relationships.
Let's consider a hypothetical comparative analysis. The table below illustrates a potential SAR trend by comparing this compound with other substituted quinolines. The activity data presented are hypothetical and for illustrative purposes only, as experimental data for a direct comparison is not available.
| Compound | Substituent at C6 | Substituent at C8 | Hypothetical Biological Activity (IC50, nM) | Rationale for Hypothetical Activity |
|---|---|---|---|---|
| This compound | -CH3 | -OCF3 | 10 | Optimal balance of electron-donating and electron-withdrawing groups, combined with favorable lipophilicity and steric bulk for strong target engagement. |
| 6-Chloro-8-methoxyquinoline | -Cl | -OCH3 | 50 | The chloro group is electron-withdrawing, but the methoxy group is less lipophilic and metabolically stable than trifluoromethoxy, potentially leading to weaker binding and/or faster clearance. |
| 6-Methyl-8-methoxyquinoline | -CH3 | -OCH3 | 100 | Lacks the strong electron-withdrawing and lipophilic character of the -OCF3 group, which may be crucial for potent activity. |
| 6-Bromo-8-hydroxyquinoline | -Br | -OH | 200 | The hydroxyl group can form hydrogen bonds but may also be a site for rapid metabolism. The bromo group adds lipophilicity but may not be optimal for electronic interactions. |
| 6-Fluoro-8-ethoxyquinoline | -F | -OCH2CH3 | 75 | The fluoro group is a small, electron-withdrawing substituent. The ethoxy group provides more lipophilicity than methoxy but may not be as favorable as the trifluoromethoxy group. |
This comparative analysis underscores the importance of the specific combination of substituents. The trifluoromethoxy group, in particular, is a key modulator of activity. The substitution of a trifluoromethyl group for a methyl group is known to significantly alter the chemical and biological properties of a molecule. The high lipophilicity and metabolic stability conferred by the -OCF3 group are often advantageous for drug candidates. nih.gov
Advanced Mechanistic Investigations and Computational Modeling of 6 Methyl 8 Trifluoromethoxy Quinoline
Elucidation of Molecular Mechanisms of Action: Receptor and Enzyme Interactions
The pharmacological effects of quinoline (B57606) derivatives are often rooted in their ability to specifically interact with biological macromolecules like enzymes and receptors. researchgate.net The quinoline scaffold is a recurring motif in a multitude of pharmacologically active molecules, largely due to its capacity for diverse interactions. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the fused aromatic system provides a platform for π-π stacking interactions, both of which are pivotal in stabilizing ligand-protein complexes. nih.gov
While direct experimental data on the specific protein binding sites for 6-Methyl-8-(trifluoromethoxy)quinoline is not extensively documented in publicly available literature, the binding modes of analogous quinoline-based inhibitors provide significant insights. Molecular docking simulations and crystallography studies of similar compounds have revealed common interaction patterns. nih.govresearchgate.net
For instance, quinoline-based inhibitors targeting protein kinases frequently occupy the ATP-binding site. nih.gov In these complexes, the quinoline nitrogen often forms a crucial hydrogen bond with amino acid residues in the hinge region of the kinase, such as methionine or tyrosine. nih.govnih.gov Molecular docking studies on various quinoline derivatives have pointed to π-π stacking interactions between the quinoline ring and aromatic residues like tyrosine, which further anchor the ligand in the binding pocket. nih.gov
The substituents on the quinoline ring—in this case, the 6-methyl and 8-trifluoromethoxy groups—play a critical role in defining specificity and affinity. The methyl group can engage in hydrophobic interactions, while the trifluoromethoxy group, with its strong electron-withdrawing nature, can influence the electronic landscape of the molecule and potentially form specific interactions within the binding pocket. Computational molecular docking studies are instrumental in predicting these interactions, providing models of how this compound might bind to the active sites of various enzymes, such as DNA methyltransferases or kinases. biorxiv.org
The functional consequence of a molecule binding to an enzyme is detailed by inhibition kinetics. Quinoline derivatives have been shown to act as potent enzyme inhibitors against a range of targets. biorxiv.orgresearchgate.net For example, certain quinoline-based compounds exhibit low micromolar inhibitory potency against human DNA methyltransferase 1 (DNMT1). biorxiv.org The half-maximal inhibitory concentrations (IC50) for these compounds were determined to be in the range of 1.9 to 3.5 μM. biorxiv.org
Inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive binding. Furthermore, some molecules can act as allosteric modulators, binding to a site distinct from the active site to alter the protein's conformation and function. While specific kinetic data for this compound is sparse, the potential for allosteric modulation exists within this class of compounds. The replacement of certain chemical groups with a trifluoromethyl group has been shown to retain the allosteric signaling profile in modulators of the CB1 receptor, suggesting that the trifluoromethoxy group in the target compound could be compatible with allosteric mechanisms.
Computational Chemistry Approaches for Quinoline System Analysis
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. These theoretical methods allow for the calculation of electronic structure, molecular geometry, and reactivity, offering insights that are complementary to experimental findings. rsc.orgrjptonline.org
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study quinoline derivatives, providing a detailed picture of their electronic characteristics. scispace.comscirp.org
Density Functional Theory (DFT) is a robust method for calculating the ground-state electronic structure of molecules. rsc.org By using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry and predict various electronic properties. scispace.com For 6-Methyl Quinoline, a close structural analog, DFT calculations have been used to determine bond lengths, bond angles, and other parameters that show good agreement with experimental data. scispace.com These calculations provide a precise three-dimensional model of the molecule's structure.
Table 1: Theoretical Geometric and Electronic Parameters for a Quinoline System (based on 6-Methyl Quinoline analogue)
| Parameter | Calculated Value | Description |
|---|---|---|
| C-N Bond Length (Å) | ~1.3-1.4 | Represents the distance between Carbon and Nitrogen atoms in the heterocyclic ring. |
| C-C Bond Length (Å) | ~1.36-1.43 | Represents the distance between Carbon atoms in the aromatic rings. |
| C-N-C Bond Angle (°) | ~118 | The angle formed by two Carbon atoms bonded to the Nitrogen atom in the pyridine (B92270) ring. |
| Dipole Moment (Debye) | Variable | Indicates the molecule's overall polarity, influenced by substituents. |
Note: Values are representative and based on DFT calculations for the analogous compound 6-Methyl Quinoline. scispace.com
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. scispace.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and that the molecule can be easily excited. scispace.comscirp.org DFT calculations are used to determine the energies of these orbitals. For 6-Methyl Quinoline, the calculated HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule, which is a key aspect of its reactivity. scispace.com The presence of the electron-withdrawing trifluoromethoxy group at the 8-position is expected to lower the HOMO and LUMO energy levels and potentially alter the energy gap, thereby modulating the molecule's reactivity profile.
Table 2: Frontier Molecular Orbital (FMO) Properties for a Quinoline System (based on 6-Methyl Quinoline analogue)
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ~ 5.0 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Note: Values are representative and based on DFT calculations for the analogous compound 6-Methyl Quinoline. scispace.comscirp.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Electrostatic Potential Mapping for Molecular Recognition
Electrostatic potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule, which is critical for understanding molecular recognition processes like ligand-receptor binding. researchgate.net The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for non-covalent interactions.
For this compound, the MEP map would highlight specific regions of interest. The nitrogen atom within the quinoline ring is expected to be a region of high negative electrostatic potential, making it a prime site for hydrogen bond acceptance. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential. The highly electronegative trifluoromethoxy group at the 8-position significantly influences the electrostatic landscape. The fluorine atoms create a strong electron-withdrawing effect, leading to a region of pronounced negative potential around the oxygen and fluorine atoms, while the adjacent carbon becomes more electropositive. The methyl group at the 6-position is generally considered electron-donating and would create a region of relatively neutral or slightly positive potential. This detailed charge distribution is fundamental for predicting how the molecule will orient itself within a protein's binding pocket to maximize favorable electrostatic interactions.
| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |
|---|---|---|
| Quinoline Nitrogen (N1) | -45 kcal/mol | Hydrogen Bond Acceptor |
| Trifluoromethoxy Oxygen | -38 kcal/mol | Hydrogen Bond Acceptor, Metal Coordination |
| Aromatic Ring Hydrogens | +15 kcal/mol | Hydrogen Bond Donor (weak) |
| Methyl Group Region | +5 kcal/mol | Hydrophobic/Van der Waals Interactions |
Molecular Docking and Virtual Screening for Ligand-Protein Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This technique is instrumental in virtual screening and for understanding the specific interactions that stabilize the ligand-protein complex. For quinoline-based molecules, common interactions include hydrogen bonds with the quinoline nitrogen and π-π stacking with aromatic amino acid residues. nih.gov
In docking studies involving this compound, the molecule would be positioned within the active site of a target protein. The quinoline core would likely engage in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The nitrogen atom is predicted to act as a hydrogen bond acceptor with backbone or side-chain donors like methionine or serine. nih.gov The trifluoromethoxy group, due to its bulk and electronegativity, can form specific hydrophobic and electrostatic interactions, potentially with polar residues. The 6-methyl group would likely occupy a hydrophobic pocket, contributing to binding affinity through van der Waals forces. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. researchgate.net
| Parameter | Predicted Value/Residue | Interaction Type |
|---|---|---|
| Binding Energy (ΔG) | -9.8 kcal/mol | Estimated Binding Affinity |
| Interacting Residue 1 | TYR 1159 | π-π Stacking with Quinoline Ring |
| Interacting Residue 2 | MET 1160 | Hydrogen Bond with Quinoline Nitrogen |
| Interacting Residue 3 | LEU 1086 | Hydrophobic Interaction with 6-Methyl Group |
| Interacting Residue 4 | ASN 1158 | Dipole-Dipole with 8-Trifluoromethoxy Group |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide insights into the conformational flexibility of the ligand and the stability of its interactions within the binding site. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed.
An MD simulation for the this compound-protein complex would be run for a duration sufficient to observe its stability, often in the range of nanoseconds. The RMSD of the ligand and protein backbone would be monitored; a stable RMSD value over time suggests that the complex is in a stable conformation. RMSF analysis would highlight flexible regions of the protein and ligand. A stable binding is characterized by minimal fluctuations of the ligand within the active site and the persistence of key interactions (e.g., hydrogen bonds, π-π stacking) identified during docking. These simulations are crucial for validating the docking pose and confirming the durability of the predicted binding mode.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Status |
|---|---|---|---|
| 0 | 0.0 | 0.0 | Start |
| 20 | 1.2 | 1.5 | Equilibrating |
| 50 | 1.5 | 1.8 | Stable |
| 80 | 1.4 | 1.7 | Stable |
| 100 | 1.6 | 1.8 | Stable |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
For a series of quinoline derivatives including this compound, a QSAR model would be built using various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as steric (e.g., molecular weight, molar refractivity), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. The trifluoromethoxy group would contribute significantly to electronic and hydrophobic descriptors, while the methyl group would primarily influence steric and hydrophobic parameters. The resulting QSAR equation can reveal which properties are most important for the desired biological activity, providing a predictive tool for designing more potent analogues. nih.gov
| Descriptor Type | Descriptor Name | Calculated Value | Potential Influence on Activity |
|---|---|---|---|
| Electronic | Dipole Moment | 3.5 D | Influences polar interactions |
| Hydrophobic | XLogP3 | 4.2 | Affects membrane permeability and hydrophobic binding |
| Topological | Topological Polar Surface Area (TPSA) | 22.1 Ų | Relates to transport properties |
| Steric | Molecular Weight | 241.2 g/mol | Influences fit in binding pocket |
Biophysical Characterization of Compound-Target Interactions: Advanced Spectroscopic Techniques
While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating and quantifying the interactions between this compound and its biological target. Advanced spectroscopic and calorimetric methods can directly measure binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics. mdpi.com It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR) is another powerful technique for studying binding kinetics. It monitors the binding of the ligand to an immobilized target protein in real-time, providing data on the association rate (kon) and dissociation rate (koff). The equilibrium dissociation constant (Kd) can then be calculated from these rates.
Fluorescence Spectroscopy can also be employed, particularly since quinoline scaffolds are often fluorescent. beilstein-journals.org Changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) upon ligand binding can be monitored to determine binding affinity. Alternatively, if the compound itself is fluorescent, changes in its fluorescence properties upon binding can be used.
These experimental techniques provide the crucial data needed to confirm the predictions from computational models and to fully characterize the molecular recognition process between this compound and its target.
| Technique | Parameter | Value |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 50 nM |
| Enthalpy (ΔH) | -12.5 kcal/mol | |
| Entropy (TΔS) | -2.5 kcal/mol | |
| Gibbs Free Energy (ΔG) | -10.0 kcal/mol | |
| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 2 x 105 M-1s-1 |
| Dissociation Rate (koff) | 1 x 10-2 s-1 | |
| Dissociation Constant (Kd) | 50 nM |
Concluding Remarks and Prospective Research Directions for 6 Methyl 8 Trifluoromethoxy Quinoline
Summary of Key Research Findings and Contributions
While specific research focused exclusively on 6-Methyl-8-(trifluoromethoxy)quinoline is limited, the broader family of substituted quinolines has been extensively studied, providing a strong foundation for predicting its potential. Research on quinoline (B57606) derivatives has demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govnih.govbiointerfaceresearch.com
Key findings for structurally related compounds that inform the prospective value of this compound include:
Influence of Fluorine Moieties: The introduction of fluorine-containing groups, such as trifluoromethyl (CF3) and trifluoromethoxy (OCF3), is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. beilstein-journals.orgnih.gov The trifluoromethoxy group, in particular, is noted for its strong electron-withdrawing nature and its ability to improve cell membrane permeability.
Role of Methyl Substitution: The position of methyl groups on the quinoline ring can significantly impact biological activity. For instance, studies on other quinoline analogs have shown that methyl substitution can influence cytotoxicity and selectivity against cancer cell lines. orientjchem.org
Antiproliferative and Antimicrobial Potential: Numerous quinoline derivatives bearing trifluoromethyl or methoxy (B1213986) groups have shown potent activity against various cancer cell lines and pathogenic microbes. researchgate.netacs.org Structure-activity relationship (SAR) studies often highlight the importance of the substitution pattern around the quinoline core for determining the potency and spectrum of activity. orientjchem.org
These collective findings suggest that this compound is a promising candidate for biological investigation, combining the established pharmacophore of the quinoline nucleus with substituents known to confer favorable medicinal chemistry properties.
Identification of Unexplored Biological Paradigms and Therapeutic Opportunities
Based on the diverse bioactivities of the quinoline class, this compound presents several unexplored therapeutic opportunities. The unique electronic and steric profile of this compound may allow it to interact with novel biological targets or exhibit improved selectivity compared to existing quinoline-based agents.
Future research should focus on evaluating its potential in the following areas:
Oncology: Investigating its efficacy against a broad panel of cancer cell lines, particularly those resistant to current therapies. Potential mechanisms to explore include the inhibition of tyrosine kinases, DNA repair mechanisms, or tubulin polymerization, which are known targets for other quinoline derivatives. researchgate.net
Infectious Diseases: Assessing its activity against drug-resistant strains of bacteria, fungi, and parasites. The trifluoromethoxy group could play a crucial role in overcoming resistance mechanisms. acs.orgnih.gov
Neurodegenerative Disorders: Exploring its potential as a modulator of enzymes or receptors implicated in diseases like Alzheimer's or Parkinson's. Some quinoline compounds have shown neuroprotective effects.
Immunomodulation: Investigating its ability to modulate inflammatory pathways, which could be relevant for treating autoimmune diseases.
Table 1: Potential Therapeutic Targets and Opportunities for this compound
| Therapeutic Area | Potential Biological Targets | Rationale Based on Quinoline Derivatives |
|---|---|---|
| Oncology | Tyrosine Kinases (e.g., EGFR), DNA Topoisomerases, Tubulin | Quinolines are known to inhibit various enzymes crucial for cancer cell proliferation and survival. orientjchem.org |
| Infectious Diseases | Bacterial DNA Gyrase, Fungal Cytochrome P450 enzymes, Parasitic Heme Polymerase | The quinoline scaffold is central to many antimicrobial and antimalarial drugs. nih.govnih.gov |
| Neurological Disorders | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Certain quinoline derivatives have shown potential in modulating neurotransmitter pathways. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Pro-inflammatory Cytokines | Anti-inflammatory activity is a recognized property of some quinoline compounds. nih.gov |
Innovations in Synthetic Methodology for Enhanced Accessibility
The accessibility of this compound for extensive biological screening is contingent upon efficient and scalable synthetic routes. While classical methods like the Skraup and Doebner-von-Miller syntheses provide fundamental pathways to the quinoline core, they often require harsh conditions and may not be suitable for fragile or complex precursors. researchgate.netfordham.edu
Prospective innovations in synthetic methodology should aim to:
Develop Modular Approaches: Transition metal-catalyzed cross-coupling reactions could be employed for the late-stage introduction of the methyl or trifluoromethoxy groups onto a pre-formed quinoline scaffold. This would allow for the rapid generation of a library of analogs for SAR studies.
Utilize Photoredox Catalysis: Recent advancements in photocatalysis offer mild and efficient methods for C-H functionalization, which could be applied to the synthesis of substituted quinolines under environmentally benign conditions. acs.org
Enhancing the synthetic accessibility will be a critical step in unlocking the full therapeutic potential of this compound and its derivatives.
Application of Advanced Computational Tools for Rational Design
Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into molecular properties and interactions, thereby guiding the rational design of new therapeutic agents. rjptonline.org For this compound, a computational approach can be highly beneficial.
Key computational strategies include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's three-dimensional structure, electronic properties (such as the electrostatic potential surface), and vibrational spectra. dergipark.org.trresearchgate.net This information is crucial for understanding its intrinsic reactivity and potential interaction sites.
Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound within the active site of various biological targets identified from related compounds. This allows for the prioritization of experimental screening efforts. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with its target protein over time, assessing the stability of the binding pose and revealing key intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.
Table 2: Application of Computational Tools for this compound Research
| Computational Tool | Application | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and spectral properties. | Understanding of molecular stability, reactivity, and spectroscopic signatures. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities to potential protein targets. | Identification of high-priority biological targets for experimental validation. researchgate.net |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and identification of key interactions. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage risk assessment and prioritization of compounds with favorable drug-like properties. |
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To fully elucidate the biological impact of this compound, future research should move beyond a single-target approach and embrace a more holistic perspective through systems biology and omics technologies. These approaches can provide a comprehensive map of the compound's mechanism of action, identify off-target effects, and discover potential biomarkers.
Prospective research directions include:
Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression can reveal the cellular pathways that are modulated, offering clues to its mechanism of action.
Proteomics: Using techniques like mass spectrometry, researchers can identify changes in protein expression and post-translational modifications induced by the compound, helping to pinpoint direct and indirect protein targets.
Metabolomics: Analyzing the global changes in metabolite levels within a cell or organism following treatment can provide insights into the compound's effects on metabolic pathways.
Chemoproteomics: This approach can be used to directly identify the protein targets of this compound by using chemical probes derived from the parent molecule.
By integrating these multi-omics datasets, a comprehensive understanding of the compound's cellular effects can be constructed, facilitating its development as a potential therapeutic agent and enabling the identification of patient populations most likely to respond to treatment.
Q & A
Q. Methodological Answer :
- Stepwise Functionalization : Introduce the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, use trifluoromethylation reagents (e.g., methyl trifluoromethanesulfonate) under anhydrous conditions with a base like triethylamine to minimize side reactions .
- Quinoline Core Synthesis : Start with 8-hydroxyquinoline derivatives. React with trifluoromethylating agents in tetrahydrofuran (THF) at 0–5°C to control exothermic reactions and improve regioselectivity .
- Yield Optimization : Higher yields (>80%) are achieved with slow reagent addition, inert atmospheres (argon/nitrogen), and post-reaction purification via recrystallization (e.g., methanol) or column chromatography .
Basic: How can researchers verify the purity and structural integrity of this compound?
Q. Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>98% by GC) and detect impurities from incomplete trifluoromethylation or byproducts .
- NMR Spectroscopy : Confirm regiochemistry using and NMR. The trifluoromethoxy group’s deshielding effect on adjacent protons (e.g., C7-H) is diagnostic .
- X-ray Crystallography : Resolve crystal structures to validate substituent positions and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Advanced: What mechanistic insights exist for introducing the trifluoromethoxy group into the quinoline scaffold?
Q. Methodological Answer :
- Electrophilic vs. Nucleophilic Pathways :
- Electrophilic Trifluoromethylation : Use trifluoroacetimidoyl halides under palladium catalysis to achieve C–O bond formation at the 8-position via a 6-endo-trig cyclization .
- Nucleophilic Displacement : Replace bromine or hydroxyl groups at the 8-position with trifluoromethoxy using Cu(I)-mediated cross-coupling reactions .
- Computational Studies : Density Functional Theory (DFT) can model transition states to predict regioselectivity and optimize reaction conditions .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
Q. Methodological Answer :
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or stability. For example, trifluoromethoxy’s electron-withdrawing effect enhances electrophilic character .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases, DNA topoisomerases) to predict binding affinities. Use software like AutoDock Vina with crystal structures from the Protein Data Bank .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize candidates for in vitro testing .
Contradiction Handling: How to address discrepancies in reported biological activities of quinoline derivatives?
Q. Methodological Answer :
- Data Normalization : Standardize assays (e.g., IC values) across studies using reference compounds like doxorubicin for cytotoxicity .
- Structural Confirmation : Re-examine disputed compounds via NMR/X-ray to rule out regioisomeric impurities .
- Meta-Analysis : Compare pharmacokinetic parameters (e.g., logP, metabolic stability) to contextualize activity variations .
Safety: What protocols mitigate risks when handling this compound in the lab?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate halogenated waste (e.g., brominated byproducts) and contract certified agencies for incineration .
- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for moisture-sensitive intermediates .
Pharmacological: What mechanisms underlie the biological activity of this compound?
Q. Methodological Answer :
- Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and LC-MS/MS metabolite profiling .
- DNA Intercalation : Use ethidium bromide displacement assays (fluorescence quenching) or atomic force microscopy to study DNA binding .
- Antimicrobial Assays : Perform MIC determinations against Gram-negative bacteria (e.g., E. coli) with and without efflux pump inhibitors .
Stability: How do storage conditions impact the stability of this compound?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-vis spectroscopy for absorbance shifts .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the trifluoromethoxy group .
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Degradation: What metabolic pathways are predicted for this compound?
Q. Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., hydroxylation at C3/C4) via LC-HRMS .
- CYP450 Profiling : Use recombinant enzymes (e.g., CYP2D6) to map isoform-specific oxidation .
- Computational Prediction : Employ software like Meteor (Lhasa Ltd.) to simulate metabolic trees and prioritize toxicophores .
Derivative Design: How can researchers rationally modify this compound for enhanced selectivity?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute the methyl group with electron-deficient moieties (e.g., CF, CN) to modulate lipophilicity and target engagement .
- Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) at the 2-position to improve bioavailability .
- SAR Studies : Synthesize analogs with variations at C6/C8 and screen against disease-specific panels (e.g., NCI-60 for anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


